molecular formula C17H17NO5 B13574398 (1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13574398
M. Wt: 315.32 g/mol
InChI Key: FCBPFRVBPJXISW-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique structure that combines a phthalimide moiety with a bicyclic oxabicyclooctane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a bicyclic oxabicyclooctane derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phthalimide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[222]octane-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, (1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability, mechanical strength, and resistance to degradation.

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The phthalimide moiety can bind to proteins and enzymes, inhibiting their activity or altering their function. This interaction can disrupt cellular processes and pathways, leading to therapeutic effects. The bicyclic oxabicyclooctane system may also contribute to the compound’s activity by enhancing its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like N-phenylphthalimide and N-methylphthalimide share the phthalimide moiety and exhibit similar chemical reactivity.

    Oxabicyclooctane Derivatives: Compounds such as 1,4-epoxy-1,4-dihydronaphthalene and 1,4-epoxy-1,4-dihydroanthracene share the bicyclic oxabicyclooctane system and have comparable structural features.

Uniqueness

What sets (1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate apart is the combination of the phthalimide and oxabicyclooctane moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C17H17NO5/c1-16-6-8-17(9-7-16,10-22-16)15(21)23-18-13(19)11-4-2-3-5-12(11)14(18)20/h2-5H,6-10H2,1H3

InChI Key

FCBPFRVBPJXISW-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CO2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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